Product packaging for D-PHENYLALANINE (RING-D5)(Cat. No.:)

D-PHENYLALANINE (RING-D5)

Cat. No.: B1579795
M. Wt: 170.22
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Modern Biological and Chemical Research

Stable isotope labeling is a powerful technique that has become indispensable in modern biological and chemical research. This method involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). pnas.org Unlike radioactive isotopes, stable isotopes are harmless to living organisms, making them exceptionally suitable for in vivo studies in both animals and humans. osf.ionih.gov

The significance of this technique lies in its ability to act as a tracer. Researchers can introduce a labeled molecule into a biological system and track its journey and transformations. pnas.org By using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish the labeled molecules from their unlabeled, naturally abundant counterparts. pnas.orglumiprobe.com This allows for the detailed exploration of metabolic pathways, the quantification of metabolic flux, and the study of protein synthesis and degradation. isotope.com The use of deuterated tracers, in particular, has grown significantly, becoming one of the most common types of stable isotope tracers used in human studies. nih.gov This approach provides a unique window into the intricate dynamics of biological processes at the molecular level, which would otherwise be inaccessible. researchgate.net

Role of Deuterated Phenylalanine Isotopologues as Research Probes

Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet, making it a crucial component in protein metabolism. Isotopologues of phenylalanine, particularly those labeled with deuterium, serve as vital research probes for studying the availability, absorption, and utilization of amino acids derived from dietary protein. nih.gov Intrinsic labeling, where the labeled amino acid is incorporated directly into a protein source, is considered the sole method to directly trace these metabolic fates. nih.govbohrium.com

For instance, L-[ring-d5]phenylalanine has been infused into lactating cows to produce intrinsically labeled milk and meat proteins. nih.govresearchgate.net These labeled food products were then used in human studies to investigate how different food matrices affect the absorption and subsequent appearance of dietary amino acids in the bloodstream. nih.govbohrium.com Such studies utilize mass spectrometry to detect the labeled phenylalanine in blood samples, providing precise data on the speed and efficiency of protein digestion and amino acid uptake. nih.govresearchgate.net The use of deuterated phenylalanine allows researchers to measure rates of protein synthesis and breakdown, offering fundamental insights into nutritional science and metabolic regulation. isotope.com

Properties

Molecular Weight

170.22

Purity

98%

Origin of Product

United States

Ii. Synthesis and Isotopic Labeling Strategies for D Phenylalanine Ring D5

Chemical Synthesis Methodologies

Chemical synthesis offers robust and scalable methods for producing deuterated amino acids. These approaches often involve direct hydrogen-deuterium exchange on the aromatic ring or catalytic reduction processes.

The introduction of deuterium (B1214612) into the aromatic ring of phenylalanine is a key step in the synthesis of D-Phenylalanine (RING-D5). This is typically achieved through hydrogen-deuterium (H/D) exchange reactions. One common method involves the use of a deuterated acid catalyst, such as deuterated trifluoromethanesulfonic acid (TfOD), which can serve as both the solvent and the deuterium source. researchgate.net This acid-catalyzed electrophilic substitution allows for the direct replacement of protons on the aromatic ring with deuterium. researchgate.net Studies have shown that this technique can achieve a high degree of aromatic deuteration while maintaining the stereochemistry of the chiral center. researchgate.net

Catalytic reduction is a powerful technique for deuteration. Improved catalytic exchange methods using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) in D₂O are frequently employed for the synthesis of fully ring-deuterated phenylalanine ([2,3,4,5,6-2H5]phenylalanine). nih.govnih.gov These heterogeneous palladium-catalyzed reactions are efficient for regioselective deuteration. mdpi.com For example, a Pd/C-H₂-D₂O system can be used to selectively deuterate phenylalanine derivatives. researchgate.net While some conditions might target the β-position, adjustments in temperature and reaction time can facilitate deuteration at the aromatic ring. researchgate.net

A facile synthesis of (2R,3R)-Phenylalanine-2,3-d2 has been demonstrated through the catalytic reduction of a cyclic dipeptide precursor under a deuterium gas (²H₂) atmosphere, followed by acid hydrolysis. oup.com While this example illustrates deuteration at the α and β positions, similar principles of catalytic reduction of a suitable precursor are applied to achieve ring deuteration. The selection of the catalyst and reaction conditions is critical to ensure high isotopic incorporation (often greater than 95%) and to avoid unwanted side reactions or isotopic scrambling. nih.gov

Catalytic System Deuterium Source Key Features Reference
Pd/C or Pt/CD₂OImproved catalytic exchange method for high isotopic substitution (>95%). nih.gov
Pd/C-H₂-D₂OD₂OEfficient for selective deuteration; can be tuned for different positions. researchgate.net
Ni/Al alloyD₂OHigh overall H-D exchange, but may have lower selectivity. mdpi.com
TfODTfODActs as both catalyst and deuterium source for direct electrophilic deuteration. researchgate.net

Enzymatic and Chemoenzymatic Synthesis of D-Amino Acids

Enzymatic and chemoenzymatic methods offer high selectivity and operate under mild conditions, making them attractive for the synthesis of chiral compounds like D-amino acids. acs.orgwisc.edu These strategies often leverage the stereospecificity of enzymes to produce the desired D-isomer.

Phenylalanine Ammonia (B1221849) Lyase (PAL) is an enzyme that typically catalyzes the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. nih.govnih.gov However, this reaction is reversible under high concentrations of ammonia, allowing for the synthesis of phenylalanine from cinnamic acid. nih.govresearchgate.net While PAL is highly specific for the L-enantiomer in its natural deamination reaction, research has uncovered a competing MIO-independent pathway that can proceed in a non-stereoselective manner, generating both L- and D-phenylalanine derivatives. nih.govresearchgate.net

This property has been exploited in chemoenzymatic cascades for the synthesis of D-phenylalanine derivatives. science.govresearchgate.net In one approach, the PAL-mediated amination of a cinnamic acid precursor is coupled with a deracemization process. This involves the stereoselective oxidation of the unwanted L-isomer, often using an L-amino acid oxidase, followed by a non-selective reduction of the resulting α-keto acid back to the racemic amino acid, thereby enriching the D-isomer. science.gov By starting with a ring-deuterated cinnamic acid, this method can be adapted to produce D-Phenylalanine (RING-D5).

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. sydlabs.comscispace.comwikipedia.orgworthington-biochem.com This high specificity for D-isomers makes DAAO an invaluable tool in chemoenzymatic systems for the production of optically pure L-amino acids by selectively removing the D-isomer from a racemic mixture. scispace.com Conversely, in the synthesis of D-amino acids, DAAO is often paired with other enzymes in cascade reactions. For instance, L-amino acid oxidase can be used to convert an L-amino acid to an α-keto acid, which is then converted to the D-amino acid by a D-selective aminotransferase. mdpi.comnih.gov

D-amino acid aminotransferases (DAATs), also known as D-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from a donor D-amino acid to a keto acid acceptor. researchgate.net This allows for the direct asymmetric synthesis of various D-amino acids from prochiral α-keto acids. mdpi.comresearchgate.net By using a deuterated phenylpyruvic acid as the starting material and an appropriate amino donor, engineered D-selective aminotransferases can synthesize D-Phenylalanine (RING-D5) with high enantiomeric excess. nih.gov

Enzyme Function in D-Amino Acid Synthesis Mechanism/Application Reference
Phenylalanine Ammonia Lyase (PAL) Non-stereoselective aminationA competing MIO-independent pathway allows for the formation of both L- and D-phenylalanine. Used in cascades. nih.govresearchgate.net
D-Amino Acid Oxidase (DAAO) Resolution/DeracemizationUsed in enzyme cascades to selectively process D-amino acids, often as part of a system to produce pure L- or D-isomers. scispace.comfrontiersin.org
D-Amino Acid Aminotransferase (DAAT) Asymmetric synthesisCatalyzes the stereoselective conversion of an α-keto acid (e.g., deuterated phenylpyruvic acid) to a D-amino acid. mdpi.comresearchgate.net

Chiral Synthesis and Stereoisomeric Purity in Labeled Compounds

Achieving high stereoisomeric purity is paramount in the synthesis of D-Phenylalanine (RING-D5), as the biological activity of amino acids is highly dependent on their chirality. Chiral synthesis strategies are designed to selectively produce the D-enantiomer, minimizing contamination from the L-isomer.

Methods for ensuring stereoisomeric purity often involve either chiral resolution of a racemic mixture or asymmetric synthesis. In chemoenzymatic approaches, the high stereoselectivity of enzymes like D-aminotransferases is leveraged to produce the D-amino acid with excellent enantiomeric excess (e.e.), often exceeding 99%. mdpi.comnih.gov For instance, the stereoinversion of L-phenylalanine derivatives can be accomplished using a two-enzyme system where an L-amino acid deaminase converts the L-isomer to the corresponding α-keto acid, which is then aminated to the D-isomer by an engineered D-selective aminotransferase. nih.gov

In chemical synthesis, chiral auxiliaries are often employed. For example, the stereoselective electrophilic amination of acyl sultams can be used to prepare L-[¹⁵N]amino acids with high enantiomeric purity (97.2-99.5% e.e.), and similar principles can be applied for the synthesis of D-amino acids with isotopic labels. iaea.org The synthesis must control the stereochemistry at two asymmetric centers when dealing with certain labeled amino acids, making the process more complex. rsc.org After synthesis, analytical techniques such as chiral chromatography are used to confirm the enantiomeric purity of the final product. acs.org The combination of precise deuteration techniques and robust chiral control is essential to produce D-Phenylalanine (RING-D5) suitable for its intended research applications.

Iii. Advanced Analytical Methodologies for D Phenylalanine Ring D5 and Its Metabolites

Mass Spectrometry (MS) Techniques

Mass spectrometry has become the cornerstone for the analysis of stable isotope-labeled compounds. nih.gov Advances in instrumentation have led to the development of highly sophisticated methods capable of detecting minute quantities and subtle variations in isotopic enrichment, which is crucial for tracer studies in complex biological matrices. nih.gov

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. ucdavis.edualexandraatleephillips.com

Electron ionization (EI) is a classic, hard ionization technique that generates distinct and reproducible fragmentation patterns, which are invaluable for structural elucidation and quantification. When coupled with GC-MS, EI can be optimized for the highly sensitive detection of low isotopic enrichments of D-Phenylalanine (RING-D5), particularly in studies of protein synthesis where the incorporation of the tracer into tissue proteins is minimal. nih.gov

A specialized GC-MS method has been developed specifically for measuring very low levels of D5-phenylalanine enrichment, in the range of 0.002 to 0.09 atom percent excess. nih.gov This method involves the enzymatic conversion of phenylalanine to phenylethylamine, followed by derivatization with heptafluorobutyric anhydride. The resulting heptafluorobutyryl derivative is then analyzed by GC-MS using selective-ion recording (SIR) under EI conditions. nih.gov This approach provides significant advantages for clinical studies, as it allows for the measurement of both plasma-free and protein-bound D5-phenylalanine with a single instrument, unlike conventional methods that may require separate instruments for high and low enrichment samples. nih.gov The precision of this technique at low enrichment levels is a key advantage for studies on tissue protein synthesis. nih.gov

Table 1: Precision of GC-MS with Electron Ionization for Low D5-Phenylalanine Enrichment Detection nih.gov
Enrichment Level (Atom Percent Excess)Coefficient of Variation (CV, %)Sample Type
0.0056.0Muscle-protein hydrolysate
0.051.2Muscle-protein hydrolysate

For applications demanding the highest possible precision in isotope ratio measurements, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is often considered the gold standard. nih.gov This technique is particularly vital in metabolic studies where extremely small amounts of an isotopic tracer are incorporated into a biological pool, such as in the measurement of human muscle protein fractional synthesis rate (FSR). nih.gov

In a typical GC-C-IRMS workflow, amino acids are first derivatized (e.g., as N-acetyl methyl esters) to allow for separation on a GC column. ucdavis.edu After elution from the column, the analyte is quantitatively combusted in a reactor, typically a nickel oxide tube containing copper and nickel wires maintained at 1000 °C, which converts the organic compound into simple gases like CO2 and N2. ucdavis.edu These gases are then introduced into the isotope ratio mass spectrometer, which measures the ratio of the heavy to light isotopes (e.g., 13CO2 to 12CO2). GC-C-IRMS has demonstrated superior precision compared to other MS techniques for measuring low levels of phenylalanine isotopic enrichment. nih.gov

Table 2: Comparison of Precision for Low Phenylalanine Isotope Enrichment Measurement Across Different MS Platforms nih.gov
Mass Spectrometry TechniqueTypical DerivativeReproducibility (CV, %) for Tracer-Tracee Ratio Measurements
GC-C-IRMSN-acetyl-n-propyl (NAP)2.6
LC-MS/MSPhenylisothiocyanate (PITC)4.1
GC-MS/MSN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)10.9

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages for the analysis of D-Phenylalanine (RING-D5), including minimal sample preparation, often eliminating the need for derivatization, and high throughput capabilities. researchgate.net This technique is particularly well-suited for analyzing compounds in complex biological fluids.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. cuni.czwikipedia.org In an SRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the molecular ion of D-Phenylalanine (RING-D5)). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to detect a specific, predefined fragment ion. nih.gov This precursor-product ion pair is called a "transition" and is highly specific to the target analyte, minimizing interference from the sample matrix. cuni.czwikipedia.org By monitoring several transitions for a single analyte, the confidence in identification and quantification is significantly enhanced. cuni.cz

Selected Ion Recording (SIR) or Selected Ion Monitoring (SIM) is another targeted mass spectrometry technique. In this mode, the mass spectrometer is set to detect only a limited range of m/z values corresponding to the ion(s) of interest, rather than scanning the entire mass spectrum. nih.gov This increases the duty cycle for the selected ions, leading to enhanced sensitivity. Advanced high-resolution mass spectrometers can use SIM to enrich the ion population of a specific analyte before detection, which improves the signal-to-noise ratio and measurement precision for low-intensity ions. upenn.edu

Table 3: Example SRM Transitions for Phenylalanine Isotopologues
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Phenylalanine (unlabeled)166.1120.1 researchgate.net (Implied)
D-Phenylalanine (RING-D5)171.1125.1(Inferred)
L-[ring-13C6]Phenylalanine226.4125.6 nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest accuracy and precision in quantitative analysis. springernature.com The technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte, such as D-Phenylalanine (RING-D5), to the sample as an internal standard. researchgate.net Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. fenyolab.org Any sample loss during preparation affects both the analyte and the standard equally. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopic standard, a highly accurate and precise quantification can be achieved. ucdavis.edu

IDMS, often coupled with GC-MS or LC-MS/MS, has been successfully applied to the accurate quantification of phenylalanine in serum. nih.gov Studies have demonstrated the exceptional performance of this method, validating its use for establishing traceable target values for external quality assessment samples and standard reference materials. nih.govspringernature.com

Table 4: Performance Characteristics of an ID-GC/MS Method for Phenylalanine Quantification nih.gov
ParameterValue
Linear Range7.39 - 1188.81 µmol/L
Limit of Quantitation (LOQ)3.03 µmol/L
Intra-assay Coefficient of Variation (CV)≤ 2.5%
Inter-assay Coefficient of Variation (CV)≤ 2.5%
Spike Recovery Rate97.64% - 100.72%
Relative Expanded Uncertainty≤ 3.0% (k=2)

Application of D-Phenylalanine (RING-D5) as an Internal Standard in MS

In quantitative analysis using mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), an internal standard (IS) is crucial for achieving high accuracy and precision. youtube.com The ideal IS co-elutes with the analyte and experiences similar effects of ion suppression or enhancement in the MS source, thereby correcting for variations during sample preparation, injection, and ionization. scispace.com

Stable isotope-labeled (SIL) compounds, such as D-Phenylalanine (RING-D5), are considered the gold standard for use as internal standards in MS-based assays. scispace.combioanalysis-zone.com D-Phenylalanine (RING-D5) is chemically identical to its unlabeled counterpart, ensuring that its behavior during sample extraction, derivatization, and chromatographic separation is virtually indistinguishable from the analyte of interest. bioanalysis-zone.com However, its increased mass (due to the five deuterium (B1214612) atoms) allows it to be separately detected by the mass spectrometer. lumiprobe.commedchemexpress.com

This approach is widely used in metabolic research and clinical diagnostics. For instance, ring-deuterated phenylalanine has been employed in in vivo studies to trace the metabolism of phenylalanine to tyrosine, providing insights into enzymatic activities such as phenylalanine hydroxylase. nih.govnih.gov In newborn screening for metabolic disorders like phenylketonuria (PKU), where phenylalanine levels are measured, D-Phenylalanine (RING-D5) serves as an essential internal standard in LC-MS/MS methods to ensure reliable quantification. irisotope.com

Key Advantages of D-Phenylalanine (RING-D5) as an Internal Standard:

Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by other components in the biological matrix. youtube.com

Improved Precision and Accuracy: Accounts for variability in sample preparation, recovery, and instrument response. scispace.com

Near-Identical Physicochemical Properties: Ensures similar chromatographic retention times and extraction efficiencies as the unlabeled analyte.

Table 1: Applications of D-Phenylalanine (RING-D5) in Mass Spectrometry

Analytical TechniqueAnalyte QuantifiedApplication AreaReference
Gas Chromatography-Mass Spectrometry (GC-MS)Phenylalanine and TyrosineIn vivo assay of Phenylalanine Hydroxylase activity nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Amino Acids (including Phenylalanine)Newborn screening for metabolic disorders (e.g., PKU) irisotope.com
Gas Chromatography-Mass Spectrometry (GC-MS)Phenylalanine and its metabolitesElucidation of Phenylalanine-Tyrosine metabolism nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure, dynamics, and chemical environment of molecules. The introduction of deuterium at specific positions, as in D-Phenylalanine (RING-D5), offers unique advantages for various NMR applications. lumiprobe.com

In the study of large biomolecules like proteins, NMR spectra can be exceedingly complex due to the large number of overlapping signals. nih.gov Incorporating isotopically labeled amino acids is a powerful strategy to simplify these spectra and probe specific sites. When D-Phenylalanine (RING-D5) is incorporated into a protein, the proton signals from its aromatic ring are eliminated from the ¹H NMR spectrum. This spectral simplification, a technique known as reverse isotopic labeling, helps in assigning resonances of neighboring protons and studying intramolecular interactions, such as those revealed by the Nuclear Overhauser Effect (NOE). nih.gov

Furthermore, the deuterium nucleus itself can be observed directly in ²H NMR experiments. nih.gov The relaxation properties and quadrupolar splittings of the deuterium nuclei are highly sensitive to molecular motion, making D-Phenylalanine (RING-D5) an effective probe for studying the dynamics of phenylalanine side chains within proteins, which is crucial for understanding protein folding, stability, and function. nih.govrsc.org

Solid-state NMR (ssNMR) is particularly well-suited for studying the structure and dynamics of molecules in non-solution states, such as in membranes, aggregates, or crystalline solids. Solid-state deuterium (²H) NMR is a powerful technique for characterizing the dynamics of specific molecular segments. acs.orgacs.org

Studies using polycrystalline samples of D-Phenylalanine (RING-D5) have definitively characterized the primary motion of the phenyl ring. acs.org By analyzing the quadrupolar echo ²H NMR spectra, researchers have shown that the aromatic ring undergoes rapid 180° flips about its Cβ-Cγ bond axis. acs.orgillinois.edu The line shape of the resulting powder pattern indicates that this flipping motion is fast relative to the NMR timescale (rates significantly higher than 10⁵ Hz). acs.orgsmolecule.com This technique allows for the precise determination of the geometry and rate of molecular motions that are often critical for biological function.

Table 2: Phenyl Ring Dynamics Determined by Solid-State ²H NMR

Sample TypeObserved MotionMethodologyKey FindingReference
Polycrystalline [²H₅]-Phenylalanine180° flips about Cβ-Cγ axisQuadrupole Echo ²H NMRRing flips are in the fast exchange limit; rate is fast compared with 0.2 MHz. acs.org
[²H₅]-Phenylalanine in bacteriophage fd coat protein180° flips about Cβ-Cγ axisQuadrupole Echo ²H NMRIntramolecular motion of aromatic side chains is consistent with rapid two-site jumps. acs.org

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. For isotopically labeled compounds like D-Phenylalanine (RING-D5), NMR is also the definitive method for assessing isotopic enrichment.

Ancillary Chromatographic Separation Techniques

The separation of enantiomers (chiral separation) is critical in many fields, as D- and L-isomers of amino acids can have vastly different biological roles. Various chromatographic techniques are employed for the enantioseparation of phenylalanine, and these methods are directly applicable to D-Phenylalanine (RING-D5), as the deuterium labeling does not interfere with the chiral recognition mechanisms.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for chiral separations. It relies on chiral stationary phases (CSPs) that interact differently with the two enantiomers. For phenylalanine, successful separations have been achieved using various CSPs, including those based on macrocyclic glycopeptides (e.g., teicoplanin and ristocetin), cyclodextrins, and crown ethers. semanticscholar.orgsigmaaldrich.comchromatographyonline.comresearchgate.net Chiral ligand-exchange chromatography, where a chiral ligand (often another amino acid) and a metal ion are added to the mobile phase, is another effective HPLC-based approach. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations than HPLC and is compatible with many of the same chiral stationary phases.

Gas Chromatography (GC): For GC analysis, amino acids must first be derivatized to make them volatile. Separation is then performed on a column coated with a chiral stationary phase.

Capillary Electrophoresis (CE): In CE, separation occurs in a narrow capillary under the influence of an electric field. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte. This technique offers high separation efficiency and requires only minute amounts of sample. researchgate.net

Table 3: Comparison of Chiral Separation Techniques for Phenylalanine Enantiomers

TechniqueChiral Selector / Stationary Phase TypeModeTypical Mobile Phase / ElectrolyteReference
HPLCTeicoplanin-based CSPReversed-PhaseAcetonitrile / Water semanticscholar.orgresearchgate.net
HPLCRistocetin-based CSPReversed-PhaseAcetonitrile / Water semanticscholar.orgresearchgate.net
HPLCCrown Ether CSPReversed-PhaseAqueous Methanol with Perchloric Acid chromatographyonline.com
HPLCLigand Exchange (e.g., L-Histidine + Cu(II))Reversed-PhaseAqueous buffer with organic modifiers researchgate.net
Capillary Electrochromatography (CEC)Molecularly Imprinted PolymerElectro-osmotic FlowAqueous buffer researchgate.net

Iv. Applications in Metabolic Research Methodologies

Protein Turnover and Synthesis Rate Determination

The continuous synthesis and degradation of proteins, a process known as protein turnover, is fundamental to cellular health, adaptation, and function. D-Phenylalanine (ring-D5) serves as a powerful tracer to quantify the rates of these processes, providing invaluable insights into the regulation of protein metabolism in response to various physiological and pathological conditions.

Isotope Dilution Techniques for Measuring Systemic and Tissue Protein Turnover

Isotope dilution is a fundamental principle underlying the use of D-Phenylalanine (ring-D5) to measure protein turnover. By introducing a known amount of the labeled amino acid into a biological system, researchers can measure its dilution by the endogenous, unlabeled phenylalanine pool. This allows for the calculation of the rate of appearance of unlabeled phenylalanine, which, in a post-absorptive state, reflects the rate of whole-body protein breakdown.

To assess tissue-specific protein turnover, the isotope dilution technique is often combined with the arteriovenous (A-V) balance method. This involves the infusion of L-[ring-2H5]-phenylalanine and the simultaneous sampling of blood from an artery supplying a specific tissue (e.g., the femoral artery for leg muscle) and a vein draining it. By measuring the concentration and isotopic enrichment of phenylalanine in the arterial and venous plasma, along with blood flow, the net balance of phenylalanine across the tissue can be determined. A negative net balance indicates net protein breakdown, while a positive balance suggests net protein synthesis. Furthermore, by obtaining tissue biopsies, the incorporation of the labeled phenylalanine into tissue protein can be directly measured, providing a more precise calculation of tissue protein synthesis.

Flooding Dose Technique Adaptation with Stable Isotope Tracers

The flooding dose technique is a method designed to rapidly and accurately measure protein synthesis rates over short periods. The principle is to administer a large bolus of an amino acid, containing a high proportion of its labeled form, to "flood" the precursor pools for protein synthesis. This minimizes the dilution of the tracer by endogenous amino acids and ensures that the isotopic enrichment of the precursor pool is high and remains relatively constant during the measurement period.

Traditionally, this technique utilized radioisotopes. However, the adaptation of the flooding dose technique with stable isotope tracers like L-[ring-2H5]-phenylalanine has made it a safer and more accessible method for use in human studies. In this adaptation, a large dose of unlabeled phenylalanine is co-injected with a tracer amount of L-[ring-2H5]-phenylalanine. This approach has been successfully validated in various animal models, including piglets and fish, to determine fractional protein synthesis rates in different tissues. The use of a stable isotope necessitates analysis by mass spectrometry, which offers high precision and specificity.

Measurement of Fractional Protein Synthesis Rate (FSR) in Biological Systems

The fractional synthesis rate (FSR) represents the percentage of the protein pool that is newly synthesized within a given time frame. The use of D-Phenylalanine (ring-D5) as a tracer is a well-established method for determining FSR in various tissues. Following the administration of the labeled amino acid, the incorporation of D-Phenylalanine (ring-D5) into proteins is measured over time.

The FSR is calculated using the following general formula:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

E_p is the enrichment of the labeled amino acid in the protein pool at the end of the study.

E_precursor is the average enrichment of the labeled amino acid in the precursor pool (e.g., plasma or tissue fluid) over the study period.

t is the duration of the tracer incorporation in hours.

Studies in piglets have utilized a flooding dose of L-[ring-2H5]-phenylalanine to measure FSR in various organs and tissues. Research has also compared FSR measurements obtained with L-[ring-2H5]-phenylalanine to those using other labeled amino acids, such as leucine (B10760876) isotopes, in human muscle. These comparative studies are crucial for understanding the nuances of different tracers and ensuring the accurate interpretation of results.

Research Findings on Fractional Protein Synthesis Rate (FSR) Measurement using L-[ring-2H5]-Phenylalanine
Study SubjectMethodologyKey FindingsReference
Fed PigletsFlooding dose with L-[ring-2H5]-phenylalanine (intravenous vs. intraperitoneal)Intravenous and intraperitoneal routes yielded comparable FSR values in several tissues, though the intraperitoneal route may underestimate FSR in plasma and muscle tissues if sampling is delayed. nih.govnih.gov
Arctic CharrModified flooding dose with ring-D5-phenylalanineSuccessfully validated the use of a stable isotope tracer to detect changes in protein synthesis rates between fed and starved fish. isotope.com
Older Adults (Human Muscle)Simultaneous intravenous infusions of [5,5,5-2H3]leucine and [ring-2H5]phenylalanineAbsolute FSR values were approximately 20% lower when calculated using phenylalanine data compared to leucine data, although the anabolic response to feeding was similar with both tracers. nih.gov

Tracing Dietary Protein-Derived Amino Acid Availability and Absorption Kinetics

Understanding the fate of amino acids from ingested protein is crucial for optimizing nutritional strategies. D-Phenylalanine (ring-D5) plays a key role in dual-isotope tracer studies designed to track the digestion, absorption, and subsequent systemic availability of dietary protein-derived amino acids.

In a typical study design, participants receive a continuous intravenous infusion of L-[ring-2H5]-phenylalanine to label the systemic phenylalanine pool. Simultaneously, they consume a protein source that has been intrinsically labeled with another stable isotope of phenylalanine, such as L-[1-13C]-phenylalanine. By measuring the appearance of both labeled forms of phenylalanine in the blood, researchers can distinguish between endogenously released and exogenously derived amino acids. This powerful technique allows for the detailed investigation of how factors like protein type (e.g., whey vs. casein), dose, and the age of the individual affect the kinetics of dietary amino acid absorption and their availability for metabolic processes like muscle protein synthesis.

Dietary Phenylalanine Absorption Kinetics
Protein SourceKey Kinetic ParametersObservationsReference
Whey ProteinTime to Peak Plasma Phenylalanine ConcentrationResults in a rapid and high peak in plasma phenylalanine levels.
Casein ProteinTime to Peak Plasma Phenylalanine ConcentrationLeads to a slower, more prolonged release of phenylalanine into the circulation.
Milk ProteinFraction of Dietary Phenylalanine Appearing in CirculationShowed a greater fraction of dietary protein-derived phenylalanine appearing in the circulation over a 5-hour period compared to isolated casein or whey.
Effect of AgingOverall Absorption KineticsProtein digestion and phenylalanine absorption kinetics were found to be attenuated in older individuals compared to young individuals.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. This is typically achieved by introducing a stable isotope-labeled substrate and tracking the distribution of the isotope through the metabolic network.

Quantification of Metabolic Fluxes in Specific Biosynthetic Pathways

While stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) are more commonly employed in comprehensive MFA studies to map out central carbon and nitrogen metabolism, deuterated tracers like D-Phenylalanine (ring-D5) have specific applications. The primary use of deuterated phenylalanine in this context is to trace the direct metabolic fate of phenylalanine itself.

A key biosynthetic pathway that can be quantified using D-Phenylalanine (ring-D5) is the conversion of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. By administering D-Phenylalanine (ring-D5) and measuring the rate of appearance of D-tyrosine (ring-D4), researchers can directly quantify the flux through this specific hydroxylation pathway. This has been particularly valuable in studying the in vivo activity of phenylalanine hydroxylase and in the diagnosis and understanding of metabolic disorders such as phenylketonuria (PKU).

However, the use of D-Phenylalanine (ring-D5) for quantifying fluxes through broader, interconnected biosynthetic pathways in the manner of traditional ¹³C-MFA is not widely documented. The stability of the deuterium (B1214612) atoms on the aromatic ring under most biological conditions means that they are not readily transferred to other molecules in central metabolic pathways, limiting its utility as a tracer for mapping the flux of carbon backbones through the wider metabolic network. Its strength lies in the precise tracing of the phenylalanine molecule and its immediate derivatives.

Investigation of Carbon and Nitrogen Metabolism Using Labeled Substrates

Stable isotope tracing is a cornerstone of metabolic flux analysis, providing a quantitative framework to understand the flow of atoms through metabolic networks. D-Phenylalanine (ring-D5), in conjunction with other isotopic tracers, is instrumental in dissecting the intricate interplay between carbon and nitrogen metabolism.

In photosynthetic organisms like plants, carbon and nitrogen metabolism are tightly linked. The carbon skeletons required for amino acid synthesis are derived from photosynthesis, while nitrogen is assimilated into these backbones. By introducing D-Phenylalanine (ring-D5) into a biological system, researchers can track the fate of the carbon atoms in the phenyl ring and the nitrogen atom of the amino group. This allows for the determination of how carbon and nitrogen from this specific amino acid are allocated to various metabolic pools. For instance, studies can quantify the flux of phenylalanine towards protein synthesis versus its entry into secondary metabolic pathways.

Simultaneous labeling with other isotopes, such as 13C-labeled glucose and 15N-labeled ammonium, provides a more comprehensive picture of the entire metabolic network. This dual-labeling approach can reveal how the metabolism of phenylalanine is coordinated with central carbon and nitrogen assimilation pathways. For example, it can elucidate how the availability of other carbon and nitrogen sources influences the catabolism or biosynthesis of phenylalanine.

The data from such tracing experiments, analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are used to construct metabolic flux maps. These maps provide a quantitative description of the rates of all significant reactions in the metabolic network, offering insights into how cells regulate their metabolism under different physiological or environmental conditions.

Tracer CompoundBiological SystemKey Findings
L-[ring-d5]phenylalanineLactating CowsSuccessful intrinsic labeling of milk (whey and casein) and meat proteins, enabling studies on dietary protein-derived amino acid availability in humans. nih.gov
13C and 15N Labeled SubstratesMycobacterium bovis BCGDevelopment of a 13C15N dual isotopic labeling method to simultaneously quantify intracellular carbon and nitrogen fluxes, establishing glutamate (B1630785) as the central node for nitrogen metabolism. nih.gov
13C-labeled glucose and amino acidsChinese Hamster Ovary (CHO) cellsComprehensive tracing identified sources of secreted metabolic by-products, with a majority derived from glucose and several amino acids, including phenylalanine. pnas.org

Applications in Various Biological Systems (e.g., plants, microorganisms)

The utility of D-Phenylalanine (ring-D5) as a metabolic tracer extends across a wide range of biological systems, from higher plants to microorganisms, each with unique metabolic features.

Plants: In plants, phenylalanine is a crucial precursor for a vast array of secondary metabolites, including flavonoids, lignins, and alkaloids, which are essential for growth, development, and defense. Isotope labeling with ring-deuterated phenylalanine has been pivotal in understanding the flux through the phenylpropanoid pathway. For example, by supplying labeled phenylalanine to plant tissues, researchers can trace its incorporation into various phenylpropanoid compounds, thereby quantifying the metabolic flux towards these specialized metabolites. Such studies have revealed the existence of alternative biosynthetic pathways and have helped to identify key regulatory points in plant secondary metabolism.

Microorganisms: The gut microbiota, in particular, harbors a complex metabolic network capable of transforming dietary amino acids into a plethora of metabolites that can influence host physiology. Stable isotope tracing with labeled phenylalanine has been instrumental in elucidating these microbial metabolic pathways. For instance, studies have shown that gut bacteria like Clostridium sporogenes can metabolize aromatic amino acids into a variety of circulating metabolites in the host. By administering D-Phenylalanine (ring-D5) to gnotobiotic mice colonized with specific bacterial strains, researchers can track the appearance of labeled downstream metabolites in the host's serum and urine, thereby identifying the microbial origin of these compounds. nih.gov This approach has been crucial in understanding the contribution of the gut microbiome to the host's metabolome.

Furthermore, stable isotope fingerprinting, which analyzes the natural abundance of isotopes like 13C in amino acids, can distinguish between amino acids synthesized by plants, fungi, and bacteria, providing a tool to trace nutritional origins in ecological food webs. usda.gov

Biological SystemResearch FocusKey Application of Labeled Phenylalanine
PlantsPhenylpropanoid biosynthesisTracing the flux of phenylalanine into secondary metabolites like flavonoids and lignin.
Gut Microbiota (Clostridium sporogenes)Host-microbe co-metabolismIdentifying and tracing the production of circulating aromatic amino acid metabolites by gut bacteria. nih.gov
Bacteria, Fungi, PlantsEcological food websDifferentiating the biosynthetic origins of amino acids based on their stable isotope signatures. usda.gov

Pathway Elucidation and Mechanistic Enzymology

Tracing Catabolic and Biosynthetic Pathways of Phenylalanine

D-Phenylalanine (ring-D5) is an invaluable tool for tracing the intricate catabolic and biosynthetic pathways of phenylalanine. In many organisms, phenylalanine metabolism begins with its conversion to other key intermediates.

Biosynthesis: In plants and many microorganisms, phenylalanine is synthesized via the shikimate pathway, leading to the precursor chorismate. From chorismate, two primary routes lead to phenylalanine: the arogenate pathway and the phenylpyruvate pathway. Isotope labeling studies have been crucial in confirming the activity of these pathways in different organisms. For example, feeding labeled precursors and analyzing the isotopic enrichment in phenylalanine can determine the predominant biosynthetic route. Recent research has even uncovered a cytosolic pathway for phenylalanine biosynthesis that operates in parallel to the plastidic pathway in plants.

Catabolism: The catabolic fate of phenylalanine is equally diverse. It can be incorporated into proteins, or it can be shunted into various degradative pathways. One of the most significant catabolic routes in plants is the phenylpropanoid pathway, which is initiated by the deamination of L-phenylalanine to trans-cinnamic acid. In animals and microorganisms, phenylalanine can be catabolized through different routes, leading to compounds like phenylpyruvate and, eventually, hippuric acid. The use of D-Phenylalanine (ring-D5) allows for the unambiguous tracing of these pathways. For instance, the oral administration of d5-phenylalanine to mice and subsequent detection of d5-hippuric acid in the urine provides direct evidence of the catabolic conversion of phenylalanine to hippuric acid. researchgate.net

Investigation of Enzymatic Reactions and Substrate Specificity Using Labeled Phenylalanine

Isotopically labeled substrates like D-Phenylalanine (ring-D5) are fundamental in studying the mechanisms and substrate specificities of enzymes involved in phenylalanine metabolism.

One of the most extensively studied enzymes in this context is Phenylalanine Ammonia-Lyase (PAL) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849), the first committed step in the phenylpropanoid pathway in plants and some fungi. nih.gov While PAL is highly specific for the L-enantiomer of phenylalanine, studies with labeled D-phenylalanine can be used to probe the stereospecificity of the enzyme's active site. The absence of conversion of D-Phenylalanine (ring-D5) to labeled trans-cinnamic acid would confirm the high stereoselectivity of PAL.

Furthermore, labeled phenylalanine can be used in kinetic isotope effect (KIE) studies to investigate the transition state of the enzymatic reaction. By comparing the reaction rates of the unlabeled substrate with a deuterated substrate like D-Phenylalanine (ring-D5), researchers can infer details about the bond-breaking and bond-making steps in the catalytic mechanism.

In addition to PAL, other enzymes in the phenylalanine metabolic network can be studied using labeled substrates. For example, aminotransferases that convert phenylalanine to phenylpyruvate can be investigated to determine their substrate specificity and reaction kinetics.

Analysis of Downstream Metabolites (e.g., hippuric acid, trans-cinnamic acid, phenylpyruvate)

A key application of D-Phenylalanine (ring-D5) is the identification and quantification of its downstream metabolites. The deuterium label acts as a distinct signature that can be easily detected by mass spectrometry, allowing for the differentiation of metabolites derived from the administered tracer from the endogenous, unlabeled pool.

trans-Cinnamic Acid: As the entry point into the phenylpropanoid pathway, the formation of trans-cinnamic acid from phenylalanine is a critical metabolic step. Studies using labeled L-phenylalanine have confirmed that phenylalanine ammonia-lyase (PAL) is the primary enzyme responsible for this conversion. acs.orgnih.gov More recent investigations using stable isotope-labeled precursors have uncovered an alternative pathway for trans-cinnamic acid formation in tea plants and other species, which proceeds via phenylpyruvic acid (PPA) and phenyllactic acid (PAA).

Phenylpyruvate: Phenylpyruvate is formed from phenylalanine through the action of aminotransferases. In individuals with the genetic disorder phenylketonuria (PKU), the inability to convert phenylalanine to tyrosine leads to the accumulation of phenylalanine and its transamination to phenylpyruvate. hmdb.ca Labeled phenylalanine can be used in research models to study the kinetics of this conversion and to investigate the downstream metabolism of phenylpyruvate.

Hippuric Acid: Hippuric acid is a well-known metabolite found in the urine of mammals. Its formation involves the metabolism of aromatic compounds, including phenylalanine, often by the gut microbiota, followed by conjugation with glycine (B1666218) in the liver. Studies in germ-free and colonized mice using ring-d5-phenylalanine have definitively shown that gut bacteria are involved in the conversion of phenylalanine to precursors of hippuric acid. researchgate.net The detection of labeled hippuric acid in the urine following administration of labeled phenylalanine provides a clear tracer-to-product relationship.

Labeled PrecursorDownstream MetaboliteBiological ContextKey Finding
d5-phenylalanined5-hippuric acidMouse model with gut microbiotaDemonstrates the conversion of phenylalanine to hippuric acid, mediated in part by gut bacteria. researchgate.net
Labeled L-phenylalanineLabeled trans-cinnamic acidTea plants (Camellia sinensis)Elucidated an alternative biosynthetic pathway for trans-cinnamic acid via phenylpyruvic acid and phenyllactic acid.
L-phenylalaninePhenylpyruvatePhenylketonuria (PKU)Serves as a key intermediate in an alternative catabolic pathway when the primary pathway is deficient. hmdb.ca

V. Advanced Research Considerations for D Phenylalanine Ring D5 Tracers

Isotopic Effects and Their Mitigation in Quantitative Studies

When a heavier isotope, such as deuterium (B1214612), is substituted for a lighter one, it can influence the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point energy between bonds involving the different isotopes. In the context of metabolic studies using D-Phenylalanine (RING-D5), understanding and accounting for these effects is crucial for accurate quantitative analysis.

The substitution of hydrogen with deuterium in the phenyl ring of D-phenylalanine can lead to both primary and secondary isotope effects in enzymatic reactions. A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of a reaction. For instance, in the hydroxylation of phenylalanine to tyrosine, a key metabolic step, the cleavage of a carbon-hydrogen bond on the aromatic ring is involved. Studies on phenylalanine hydroxylase have shown that deuterium substitution can result in a measurable KIE. For example, research on the enzyme from Chromobacterium violaceum demonstrated a deuterium KIE on the catalytic rate (Dkcat) of 1.2 to 1.4, indicating that the reaction is slightly slower with the deuterated substrate. rsc.org

Secondary KIEs can also occur, where the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction's transition state. The presence of five deuterium atoms on the phenyl ring of D-Phenylalanine (RING-D5) can have a cumulative secondary effect on the enzymatic reactions it undergoes.

The assessment of these isotope effects is critical for the accurate interpretation of tracer data. Researchers must determine whether the observed changes in metabolite concentrations are due to physiological or pathological conditions or are an artifact of the tracer's isotopic composition. The magnitude of the KIE can be influenced by the specific enzyme, the reaction mechanism, and the position of the isotopic label. icm.edu.pl

Mitigation strategies for deuterium isotope effects in quantitative studies include:

Careful Tracer Selection: Choosing a tracer with isotopic substitution at a position that is not directly involved in the rate-limiting step of the pathway of interest can minimize primary KIEs.

Parallel Studies with Different Tracers: Comparing the results obtained with D-Phenylalanine (RING-D5) to those from other isotopically labeled phenylalanines, such as 13C-labeled variants, can help to identify and quantify the extent of the deuterium isotope effect.

Mathematical Modeling: Incorporating the known or experimentally determined KIE values into the mathematical models used for data analysis can correct for the influence of the isotope effect on the calculated metabolic fluxes.

Model Validation and Refinement in Isotope Tracer Studies

Isotope tracer studies, including those utilizing D-Phenylalanine (RING-D5), are instrumental in the development and validation of metabolic models. These models are mathematical representations of metabolic networks that can be used to predict and quantify the flow of metabolites through various pathways, a practice known as metabolic flux analysis.

The data generated from D-Phenylalanine (RING-D5) tracer experiments, such as the rate of its incorporation into proteins or its conversion to other metabolites, provide crucial information for validating and refining these models. The general workflow involves:

Model Construction: An initial metabolic model is constructed based on existing knowledge of the biochemical pathways involving phenylalanine.

Tracer Experiment: A study is conducted where D-Phenylalanine (RING-D5) is introduced into the biological system (e.g., cell culture, animal model, or human subject).

Data Acquisition: Samples are collected over time, and the isotopic enrichment of phenylalanine and its downstream metabolites is measured using techniques like mass spectrometry.

Model Fitting and Validation: The experimental data are then compared to the predictions of the metabolic model. Discrepancies between the observed and predicted data highlight areas where the model may be inaccurate or incomplete.

Model Refinement: The model is then refined by adjusting parameters, adding or removing reactions, or modifying the model structure to better fit the experimental data. This iterative process of experimentation and modeling leads to a more accurate and predictive understanding of phenylalanine metabolism.

Challenges in this process include the complexity of metabolic networks, the need for accurate analytical measurements, and the potential for isotopic effects to confound the results. Careful experimental design and sophisticated data analysis techniques are essential to overcome these challenges. The use of stable isotope tracers is a key component in the advancement of metabolic engineering and systems biology. nih.gov

Development of Complex Labeled Biological Substrates and Reference Materials

The utility of D-Phenylalanine (RING-D5) in research is greatly enhanced by its incorporation into more complex biological molecules and its availability as a well-characterized reference material. These advancements allow for more physiologically relevant studies and ensure the accuracy and reproducibility of analytical measurements.

To study the digestion and absorption of dietary protein in a manner that closely mimics natural consumption, researchers have developed methods to produce intrinsically labeled proteins. This involves introducing a labeled amino acid, such as L-[ring-d5]phenylalanine, into an animal's diet or via infusion, which then incorporates it into the proteins it synthesizes.

A notable application of this technique is the production of intrinsically labeled milk and meat. In several studies, lactating cows were infused with L-[ring-d5]phenylalanine for an extended period. mdpi.comckisotopes.comnih.gov The labeled phenylalanine was then incorporated into milk proteins (casein and whey) and, after slaughter, into meat proteins. mdpi.comckisotopes.comnih.gov These intrinsically labeled foods can then be consumed by human subjects to directly trace the appearance of dietary protein-derived amino acids in the bloodstream. mdpi.comckisotopes.comnih.gov

This approach has provided valuable insights into how the food matrix affects protein digestion and amino acid absorption. For example, studies using L-[ring-d5]phenylalanine-labeled whey protein have shown that its absorption is faster when consumed alone compared to when it is part of a mixed meal. mdpi.comckisotopes.comnih.gov

Enrichment of L-[ring-d5]phenylalanine in Bovine Proteins
Protein SourceEnrichment Level (Mole Percent Excess - MPE)Reference
Whey15-20 mdpi.comckisotopes.comnih.gov
Caseinate15-20 mdpi.comckisotopes.comnih.gov
Meat Proteins0.41-0.73 mdpi.comckisotopes.comnih.gov

The accuracy of quantitative analysis using mass spectrometry heavily relies on the use of high-purity, well-characterized internal standards. D-Phenylalanine (RING-D5) serves as an excellent internal standard for the quantification of unlabeled phenylalanine in biological samples.

Preparation of Labeled Standards:

Stock Solutions: A primary stock solution of D-Phenylalanine (RING-D5) is prepared by accurately weighing the neat compound and dissolving it in a suitable solvent to a precise concentration. The chemical purity of the standard, typically 97-98% or higher, is provided by the manufacturer. isotope.comisotope.comeurisotop.com

Working Standards: A series of working standard solutions are then prepared by serial dilution of the stock solution. These are used to create a calibration curve, which plots the known concentration of the standard against the instrument's response.

Internal Standard Spiking: A known amount of the D-Phenylalanine (RING-D5) internal standard is added to all samples, calibrators, and quality controls before sample processing. nih.gov This allows for the correction of variability in sample extraction, derivatization, and instrument response.

Preparation of Labeled Controls:

Quality Control (QC) Samples: QC samples are prepared at multiple concentration levels (low, medium, and high) within the range of the calibration curve. These are made from a separate stock solution of the analyte (unlabeled phenylalanine) and are spiked with the D-Phenylalanine (RING-D5) internal standard.

Method Validation: QC samples are analyzed alongside the calibration standards and unknown samples to assess the method's precision and accuracy. nih.gov The intra- and inter-assay precision and accuracy are determined by analyzing multiple replicates of the QC samples within a single run and across different days. nih.gov Acceptance criteria are typically set for these parameters to ensure the reliability of the analytical method.

The use of D-Phenylalanine (RING-D5) as an internal standard is crucial for robust and reliable bioanalytical method validation, ensuring that the data generated in metabolic studies are accurate and reproducible. nih.gov

Q & A

Q. What methodologies are recommended for characterizing the isotopic purity of D-Phenylalanine (Ring-D5)?

Isotopic purity is critical for reproducibility in tracer studies. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation in the aromatic ring, and high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic enrichment (≥97% deuterium). Cross-validate results with vendor certificates of analysis (e.g., Cambridge Isotope Laboratories specifies 98% purity and 97% isotopic enrichment) .

Q. What are the standard protocols for incorporating D-Phenylalanine (Ring-D5) into protein turnover studies?

Utilize continuous isotope infusion protocols, where L-[ring-D5]phenylalanine is administered intravenously. Blood samples are collected at timed intervals to measure isotopic enrichment via gas chromatography-mass spectrometry (GC-MS). Calculate whole-body protein breakdown and synthesis rates using the equations:

Protein Breakdown=FEpheandFractional Synthesis Rate (FSR)=(Eprotein2Eprotein1)×24×100%Eplasma×(t2t1)\text{Protein Breakdown} = \frac{F}{E_{\text{phe}}} \quad \text{and} \quad \text{Fractional Synthesis Rate (FSR)} = \frac{(E_{\text{protein2}} - E_{\text{protein1}}) \times 24 \times 100\%}{E_{\text{plasma}} \times (t_2 - t_1)}

where FF is the isotope infusion rate and EE represents enrichment .

Q. How should D-Phenylalanine (Ring-D5) be stored to maintain stability?

Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon) to prevent deuterium exchange with ambient moisture. For in-use solutions, prepare fresh in deuterium-depleted water and avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. How can researchers design experiments to assess deuterium isotope effects on enzyme kinetics?

Compare kinetic parameters (KmK_m, VmaxV_{max}) of deuterated vs. non-deuterated substrates using purified enzymes (e.g., D-amino acid oxidase). For example, PEGylated fungal D-amino acid oxidase (PEG-fDAO) shows a 24–40× lower KmK_m for D-Phenylalanine (Ring-D5) than for D-proline, necessitating adjusted substrate concentrations in activity assays . Validate findings with molecular dynamics simulations to probe deuterium’s impact on binding affinity.

Q. What statistical models resolve discrepancies in metabolic flux data when using deuterated tracers?

Apply compartmental modeling to account for isotopic dilution and non-steady-state conditions. Use Bayesian hierarchical models to integrate pharmacokinetic parameters (e.g., t1/2t_{1/2}) and correct for inter-individual variability. For example, PEG-fDAO’s prolonged half-life (33.68 ± 3.10 h) vs. native fDAO (7.67 ± 1.36 h) requires adjusted dosing intervals in longitudinal studies .

Q. How can solubility limitations of D-Phenylalanine (Ring-D5) in vivo be addressed?

Optimize vehicle composition using co-solvents like cyclodextrins or polyethylene glycol (PEG). In murine models, intraperitoneal administration of 0.1–0.5 mL/mouse (0.1 M solution) balances solubility and bioavailability. Alternatively, use prodrug strategies or nanoformulations (e.g., graphene oxide-cyclodextrin hybrids) to enhance aqueous stability .

Q. What advanced imaging techniques enable in vivo tracking of D-Phenylalanine (Ring-D5)?

Employ enantioselective fluorescent probes (e.g., γ-cyclodextrin-functionalized graphene oxide) for real-time chiral imaging in zebrafish. Fluorescence microscopy can localize D-Phenylalanine (Ring-D5) uptake in tissues, while MALDI-TOF imaging maps spatial distribution in organ sections .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a pharmacokinetic study on D-Phenylalanine (Ring-D5)?

  • Population/Problem : Rodent models with induced inflammation.
  • Intervention : Intravenous PEG-fDAO + D-Phenylalanine (Ring-D5).
  • Comparison : Non-deuterated D-phenylalanine.
  • Outcome : Plasma clearance rate (t1/2t_{1/2}), enzyme activity.
  • Time : 72-hour observation period. This design ensures alignment with feasibility (FINER criteria) and reduces confounding variables .

Q. What common pitfalls arise when analyzing protein synthesis rates with deuterated tracers?

  • Isotopic Dilution : Correct for natural abundance deuterium in controls.
  • Compartmental Mixing : Use non-compartmental analysis if tissue-specific synthesis rates are unknown.
  • Pre-analytical Errors : Standardize sample processing (e.g., immediate plasma separation) to prevent artifactual degradation .

Data Contradiction Analysis

Q. How should conflicting results about PEG-fDAO’s therapeutic efficacy be interpreted?

In , PEG-fDAO’s efficacy varied between D-Phenylalanine (Ring-D5) and D-proline due to solubility-driven dosing differences. Address this by:

  • Conducting dose-response curves across solubility ranges.
  • Validating in multiple inflammation models (e.g., lung vs. liver).
  • Reporting raw data (e.g., VmaxV_{max}, KmK_m) to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.